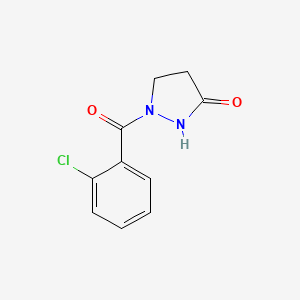![molecular formula C23H19ClO4S B3037334 (3E)-3-benzylidene-4-[(4-chlorophenyl)sulfonylmethoxy]-4H-chromene CAS No. 477864-33-8](/img/structure/B3037334.png)
(3E)-3-benzylidene-4-[(4-chlorophenyl)sulfonylmethoxy]-4H-chromene
Descripción general
Descripción
(3E)-3-benzylidene-4-[(4-chlorophenyl)sulfonylmethoxy]-4H-chromene (C20H14ClO4S) is a synthetic compound that has been studied extensively in the scientific community due to its potential applications in various fields. It is an aromatic compound that is used as an intermediate in organic synthesis, as a building block for drug discovery, and as an inhibitor of enzymes and proteins. In addition, it has been investigated for its potential use as an anti-cancer agent and as a treatment for various diseases.
Aplicaciones Científicas De Investigación
Catalytic Applications
Chromene derivatives have been synthesized using novel catalytic methods, which highlight their potential in green chemistry and catalysis. For instance, a study by Safaei‐Ghomi et al. (2017) utilized a sulfone-supported catalyst for the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, showcasing the efficiency and environmental benefits of this catalytic approach Safaei‐Ghomi, N. Enayat-Mehri, F. Eshteghal, 2017.
Green Synthesis Methods
The emphasis on eco-friendly synthesis methods for chromene derivatives has led to the development of solvent-free and ambient condition reactions. Khorami and Shaterian (2015) described a green synthesis approach for chromene derivatives, highlighting the simplicity, high yield, and short reaction times, which are advantageous for sustainable chemistry practices Khorami, H. Shaterian, 2015.
Photochromic Properties
Chromene compounds have been investigated for their photochromic properties, which are significant for applications in molecular switches, data storage, and smart materials. A study by Hobley et al. (2000) explored the crystalline state photochromism of various chromene compounds, providing insights into their potential for advanced material applications J. Hobley, V. Malatesta, R. Millini, W. Giroldini, L. Wis, M. Goto, M. Kishimoto, H. Fukumura, 2000.
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of chromene derivatives. For example, Banothu et al. (2013) synthesized novel fused pyrano pyrimidinones from chromene carbonitriles and evaluated their antimicrobial activity, showing effectiveness against various bacterial and fungal strains Janardhan Banothu, Rajitha Gali, Ravibabu Velpula, Rajitha Bavantula, 2013.
Structural and Molecular Studies
Structural elucidation and molecular studies of chromene derivatives are crucial for understanding their chemical properties and potential applications. Radwan et al. (2020) conducted a detailed study on the single-crystal structure of a specific chromene derivative, providing valuable insights into its molecular geometry and potential interactions H. Radwan, H. El-Mawgoud, F. El-Mariah, A. El-Agrody, A. Amr, M. Al-Omar, H. Ghabbour, 2020.
Propiedades
IUPAC Name |
(3E)-3-benzylidene-4-[(4-chlorophenyl)sulfonylmethoxy]-4H-chromene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClO4S/c24-19-10-12-20(13-11-19)29(25,26)16-28-23-18(14-17-6-2-1-3-7-17)15-27-22-9-5-4-8-21(22)23/h1-14,23H,15-16H2/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFNSXCBNITLCT-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C(C3=CC=CC=C3O1)OCS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=CC=C2)/C(C3=CC=CC=C3O1)OCS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3037251.png)
![4-Bromo-2-{[(3,5-dimethoxyphenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B3037252.png)
![2-(3,4-Dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3037254.png)

![3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B3037259.png)
![1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B3037260.png)
![1-[(4-chlorophenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B3037261.png)
![1-{2-[(4-chlorophenyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one](/img/structure/B3037262.png)

![7-[4-(4-Chlorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B3037266.png)
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-fluorophenyl sulfide](/img/structure/B3037267.png)
![1-(3-chlorobenzyl)-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone](/img/structure/B3037270.png)

![3-(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B3037273.png)